2-Hydrazino-4-methylquinoline: A Comprehensive Technical Guide
2-Hydrazino-4-methylquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological activities of 2-Hydrazino-4-methylquinoline. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Table 1: General and Computed Properties of 2-Hydrazino-4-methylquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | PubChem[1] |
| CAS Number | 21703-52-6 | PubChem[1] |
| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Experimental values for melting point, boiling point, and solubility are not available in the cited literature.
Synthesis and Reactivity
The synthesis of 2-Hydrazino-4-methylquinoline typically proceeds via the nucleophilic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis process, starting from 4-hydroxy-2-methylquinoline.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Hydrazino-4-methylquinoline is not explicitly available, the following procedures for the synthesis of the precursor and a general method for hydrazinolysis of chloroquinolines can be adapted.
Protocol 1: Synthesis of 2-Chloro-4-methylquinoline from 4-Hydroxy-2-methylquinoline
This procedure is based on general methods for the chlorination of hydroxyquinolines.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 4-hydroxy-2-methylquinoline.
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Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed in excess POCl₃, which also acts as the solvent.
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Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃.
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Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the solution is basic. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-4-methylquinoline.
Protocol 2: Synthesis of 2-Hydrazino-4-methylquinoline from 2-Chloro-4-methylquinoline
This protocol is a general method for the hydrazinolysis of 2-chloroquinolines.[2][3]
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Reaction Setup: Dissolve 2-chloro-4-methylquinoline in a suitable solvent, such as ethanol or benzene, in a round-bottom flask equipped with a reflux condenser.[2][3]
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Reagent Addition: Add an excess of hydrazine hydrate to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux for several hours.[2] The reaction progress can be monitored by TLC.
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Workup: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford 2-Hydrazino-4-methylquinoline.[2]
Reactivity
The hydrazine moiety in 2-Hydrazino-4-methylquinoline is a versatile functional group for further chemical transformations. For instance, it readily reacts with carbonyl compounds, such as ethylacetoacetate, to form hydrazones, which can then undergo cyclization to yield pyrazole derivatives.[4]
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Hydrazino-4-methylquinoline are not available in the reviewed literature. Characterization is often performed on its derivatives. For reference, predicted mass spectrometry data is available.
Table 2: Predicted Mass Spectrometry Data for 2-Hydrazino-4-methylquinoline
| Adduct | m/z |
| [M+H]⁺ | 174.10257 |
| [M+Na]⁺ | 196.08451 |
| [M-H]⁻ | 172.08801 |
Source: PubChemLite
Biological Activity and Potential Mechanisms of Action
While specific biological studies on 2-Hydrazino-4-methylquinoline are limited, the broader class of quinoline-hydrazine and quinoline-hydrazone derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[5][6]
Anticancer Activity
Quinoline-hydrazone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5][7][8] The proposed mechanisms of action are diverse and include:
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DNA Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately apoptosis.[9]
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Cell Cycle Arrest: These compounds can induce cell cycle arrest at different phases (e.g., G0/G1, G2/M), preventing cancer cell proliferation.[5][6]
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Induction of Apoptosis: Many quinoline-hydrazones trigger programmed cell death (apoptosis) in cancer cells.[6]
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Kinase Inhibition: Inhibition of various protein kinases involved in cancer cell signaling pathways is another potential mechanism.
The following diagram illustrates a representative signaling pathway for the anticancer activity of quinoline-hydrazone derivatives, focusing on DNA damage and apoptosis induction.
Antimicrobial Activity
Quinoline-hydrazone derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[4][10] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][4]
The following diagram depicts the mechanism of action of quinoline-hydrazone derivatives as DNA gyrase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
